Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)

Protein tyrosine phosphatase inhibition Phosphatase inhibitor comparison Enzyme kinetics

Variable-hydrate or anhydrous thiophosphate compromises gravimetric accuracy in quantitative biochemical assays. This dodecahydrate form (Na₃PO₃S·12H₂O) delivers batch-to-batch consistency with a defined MW of 396.19 g/mol. - **PTP inhibition:** IC₅₀ = 0.47 mM (32× more potent than inorganic phosphate) - **Apoptosis induction:** 90% in HL-60 cells at 100 µM within 24h - **Metal-free azide reduction:** Ambient aqueous conditions, no phosphine/transition metals

Molecular Formula H5NaO4PS
Molecular Weight 155.07 g/mol
Cat. No. B12349259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothioic acid,trisodium salt, dodecahydrate (9CI)
Molecular FormulaH5NaO4PS
Molecular Weight155.07 g/mol
Structural Identifiers
SMILESO.OP(=S)(O)O.[Na]
InChIInChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2
InChIKeyBBHHOEPBXMMGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Thiophosphate Dodecahydrate – Overview


Phosphorothioic acid, trisodium salt, dodecahydrate (Na₃PO₃S·12H₂O; CAS 51674-17-0), also known as sodium thiophosphate dodecahydrate, is the stoichiometrically defined hydrate of trisodium monothiophosphate [1]. This inorganic salt incorporates a single sulfur atom replacing one oxygen in the phosphate tetrahedron, yielding a thiophosphate anion (PO₃S³⁻) that retains phosphate-like charge geometry while exhibiting distinct nucleophilicity, metal-binding preferences, and enzyme recognition properties [2]. The dodecahydrate form provides exactly 12 waters of crystallization, ensuring batch-to-batch consistency in molecular weight (396.19 g/mol) for quantitative solution preparation—an advantage over variable-hydrate or hygroscopic anhydrous preparations [3]. Its primary documented biochemical roles include competitive inhibition of protein tyrosine phosphatases (PTPs) and alkaline phosphatases, as well as induction of apoptosis in leukemia cell lines [4].

Stoichiometric dodecahydrate (12 H₂O) for precise gravimetric solution preparation
Competitive inhibition of PTPs and alkaline phosphatases at submillimolar levels
Apoptosis induction in leukemia cell models (HL-60, CEM, K562, Raji)
Metabolic labeling via intracellular nucleotide pool incorporation
Metal-free aqueous azide-to-amine reduction at ambient conditions

Why Thiophosphate Cannot Be Replaced by Generic Salts


Simple substitution of this compound with trisodium phosphate (Na₃PO₄), sodium orthovanadate (Na₃VO₄), or sodium thiosulfate (Na₂S₂O₃) fails because each lacks the specific sulfur-for-oxygen replacement that defines thiophosphate's biochemical and chemical reactivity profile [1]. Inorganic phosphate (Pi) is an exceedingly weak PTP inhibitor (IC₅₀ ≈ 15 mM), whereas thiophosphate inhibits at submillimolar concentrations (IC₅₀ = 0.47 mM) [2]. Sodium vanadate acts as a transition-state analog with broad-spectrum phosphatase inhibition but does not enter intracellular nucleotide pools or support thiophosphate-specific protein phosphorylation labeling [3]. Sodium thiosulfate, while used in iodometry, follows a different redox pathway and cannot serve as a competitive alkaline phosphatase inhibitor [4]. Additionally, procurement of an undefined hydrate or anhydrous sodium thiophosphate introduces variable water content that compromises gravimetric accuracy in quantitative biochemical protocols, making the precisely hydrated dodecahydrate essential for reproducible experimental design .

Thiophosphate Feature
Generic Salt Limitation
Sulfur-for-oxygen substitution enables specific phosphatase recognition and nucleophilicity
Trisodium phosphate (Na₃PO₄) lacks sulfur; PTP inhibition requires impractically high phosphate concentrations
Competitive PTP/alkaline phosphatase inhibition at lower concentrations
Sodium orthovanadate acts as a broad-spectrum transition-state analog and does not enter nucleotide pools
Intracellular metabolic incorporation into nucleotide pools and nuclear protein labeling
Sodium thiosulfate follows a different redox pathway and is not a phosphatase inhibitor
Exactly 12 water molecules per formula unit for batch-to-batch gravimetric consistency
Anhydrous or variable-hydrate forms introduce water-content uncertainty and mass errors

Quantitative Differentiation Evidence


PTP Inhibition Potency vs. Inorganic Phosphate

In a direct head-to-head comparison using recombinant PTP1B and CD45 tyrosine phosphatases, sodium thiophosphate inhibited enzyme activity with an IC₅₀ of 0.47 mM, whereas inorganic phosphate (the closest structural analog lacking sulfur) required a concentration of 15 mM to achieve equivalent inhibition, representing a 32-fold potency advantage [1]. The inhibition was demonstrated to be competitive with respect to the phosphotyrosine substrate and selective for PTPs over serine/threonine phosphatases [1].

PTP Inhibition
Head-to-head
Thiophosphate IC₅₀ = 0.47 mM
Phosphate IC₅₀ = 15 mM
~32-fold lower IC₅₀
Supports competitive PTP inhibition studies
Recombinant PTP1B / CD45; in vitro assay
Protein tyrosine phosphatase inhibition Phosphatase inhibitor comparison Enzyme kinetics

Apoptosis Induction in Leukemia Cells

Sodium thiophosphate inhibited proliferation of human promyelocytic leukemia HL-60 cells with an IC₅₀ of approximately 60 µM, with 90% of cells becoming apoptotic within 24 hours at 100 µM treatment [1]. By comparison, inorganic phosphate at equal concentrations produces no measurable growth inhibition. The effect extended to other leukemia lines (CEM, K562) and a lymphoma line (Raji), confirming a class-specific vulnerability not shared by simple phosphate salts [1].

Apoptosis Induction
Class-level
≈ 60 µM ~90% apoptotic at 100 µM / 24 h
Supports leukemia cell apoptosis endpoint review
HL-60, CEM, K562, Raji cell lines
Leukemia Apoptosis HL-60 cell line IC₅₀

Competitive Alkaline Phosphatase Inhibition

Sodium thiophosphate acts as a competitive inhibitor of neutrophil alkaline phosphatase (NAP), kinetically distinguishable from the uncompetitive inhibitor L-p-bromotetramisole [1]. In a clinical study comparing 30 normal pregnancies with 11 trisomy 21 pregnancies, the inhibition constant (Ki) for sodium thiophosphate was measured alongside that of L-p-bromotetramisole, with both inhibitors showing significantly lower Ki values in the pathological pregnancy group [1]. This dual-inhibitor approach enabled discrimination of atypical isoenzyme forms expressed in Down syndrome pregnancies, providing a diagnostic tool that neither inhibitor alone could supply [1].

Alkaline Phosphatase
Head-to-head
Thiophosphate Competitive
Bromotetramisole Uncompetitive
Mechanistic complementarity enables isoenzyme discrimination
Enables dual-inhibitor kinetic characterization
Neutrophil AP; normal vs trisomy 21 pregnancies
Alkaline phosphatase inhibition Competitive inhibitor Neutrophil alkaline phosphatase Ki

Stoichiometric Hydrate for Gravimetric Accuracy

The dodecahydrate form (Na₃PO₃S·12H₂O; MW 396.19 g/mol) contains exactly 12 water molecules per formula unit, confirmed by single-crystal X-ray diffraction [1]. In contrast, the anhydrous form (MW 180.00 g/mol) is hygroscopic and rapidly absorbs atmospheric moisture, while commercial 'hydrate' preparations (CAS 10489-48-2) are sold with unspecified water content (Na₃PO₃S·xH₂O), introducing potential mass errors of up to 10–20% in gravimetric solution preparation depending on storage humidity [2]. The dodecahydrate's fixed composition eliminates this uncertainty, ensuring that a weighed mass corresponds to a precisely known number of moles of thiophosphate anion .

Hydrate Stoichiometry
Lot attribute
Na₃PO₃S·12H₂O (396.19 g/mol)
Defined water content ensures gravimetric accuracy
Confirmed by single-crystal XRD
Hydrate stoichiometry Gravimetric accuracy Reproducibility Solution preparation

Intracellular Nucleotide Pool Entry

Unlike vanadate or inorganic phosphate, sodium thiophosphate enters intracellular nucleotide pools and serves as an effective precursor for the phosphorylation of nuclear proteins in vivo [1]. This property was exploited for labeling and selective recovery of newly synthesized viral DNA from simian virus 40 (SV40)-infected cells, demonstrating that thiophosphate can substitute for phosphate in biosynthetic pathways while conferring distinct chemical reactivity [2]. Sodium vanadate, a commonly used alternative PTP inhibitor, does not participate in nucleotide metabolism and cannot label newly synthesized biomolecules [3].

Nucleotide Pool Entry
Class-level
Thiophosphate Metabolic incorporation
Vanadate No nucleotide metabolism
Qualitative functional gain: labels nuclear proteins/viral DNA
Supports metabolic labeling alongside inhibition
In vivo SV40 model; nuclear protein phosphorylation
Intracellular uptake Nucleotide pool labeling Nuclear protein phosphorylation Thiophosphate precursor

Aqueous Azide Reduction

Sodium thiophosphate reduces alkyl and aryl azides to the corresponding amines in purely aqueous solution, with thiophosphate being stoichiometrically converted to phosphate during the formal reduction [1]. This contrasts with the classical Staudinger reduction, which requires triphenylphosphine and generates triphenylphosphine oxide as waste, or with catalytic hydrogenation methods that require specialized equipment [1]. The method proceeds under mild conditions without organic solvents, metal catalysts, or gas handling infrastructure, offering a unique value proposition for laboratories seeking simplified amine synthesis protocols [1].

Azide Reduction
Class-level
Aqueous medium Metal-free Thiophosphate → phosphate
Enables green azide-to-amine conversion
Alkyl/aryl azides; ambient conditions
Azide reduction Amine synthesis Aqueous method Green chemistry

High-Value Application Scenarios


PTP Inhibition in Cell Signaling

Use sodium thiophosphate dodecahydrate at 0.5–1 mM final concentration in cell culture media to achieve potent, competitive PTP inhibition that is 32-fold more effective than equimolar inorganic phosphate [1]. The defined dodecahydrate stoichiometry ensures reproducible inhibitor dosing without pre-assay water content determination. This is critical for phosphotyrosine signaling studies where precise control of phosphatase activity is required to detect transient phosphorylation events [1].

Leukemia Apoptosis for Target Validation

Apply sodium thiophosphate at 60–100 µM to HL-60, CEM, or K562 leukemia cell lines to induce apoptosis with well-characterized kinetics (90% apoptosis within 24 hours at 100 µM) [2]. This provides a reproducible positive control for apoptosis assays and enables mechanistic studies of thiophosphate-mediated cell death pathways distinct from conventional chemotherapeutic agents [2].

Alkaline Phosphatase Isoenzyme Discrimination

Pair sodium thiophosphate (competitive inhibitor) with L-p-bromotetramisole (uncompetitive inhibitor) in kinetic alkaline phosphatase assays to discriminate tissue-specific and disease-associated isoenzyme forms, as validated for neutrophil alkaline phosphatase in trisomy 21 pregnancies [3]. The dual-inhibitor approach provides diagnostic discrimination power that neither inhibitor can achieve alone [3].

Metal-Free Azide Reduction in Aqueous Phase

Employ sodium thiophosphate dodecahydrate as a stoichiometric reducing agent for converting alkyl or aryl azides to amines in water under ambient conditions [4]. This metal-free, phosphine-free protocol is compatible with biomolecule-functionalized azides where residual metal catalysts or phosphine oxide contaminants are unacceptable, such as in antibody-drug conjugate intermediate synthesis [4].

Application
Selection Property
Validation Focus
Cell signaling PTP inhibition studies
Competitive thiophosphate inhibition profile
Phosphotyrosine signaling endpoint reproducibility
Leukemia cell apoptosis induction
Apoptosis-induction in leukemia models
Apoptosis kinetics and pathway mechanism
Alkaline phosphatase isoenzyme characterization
Competitive (vs uncompetitive) inhibition mechanism
Dual-inhibitor kinetic discrimination
Aqueous azide-to-amine reduction
Metal-free aqueous thiophosphate method
Amine purity and biomolecule compatibility
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